3-Chloronaphthalene-2,7-disulfonyl Dichloride
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Overview
Description
Preparation Methods
The preparation of 3-Chloronaphthalene-2,7-disulfonyl Dichloride typically involves the chlorination of naphthalene derivatives followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloronaphthalene-2,7-disulfonyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloronaphthalene-2,7-disulfonyl Dichloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can bind to the aryl hydrocarbon receptor (AhR), inducing a range of biological effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloronaphthalene-2,7-disulfonyl Dichloride involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can induce a wide range of pleiotropic effects, including changes in gene expression and cellular responses. The pathways involved in these effects are complex and depend on the specific biological context.
Comparison with Similar Compounds
3-Chloronaphthalene-2,7-disulfonyl Dichloride can be compared with other similar compounds such as:
2,3,6-Trichloronaphthalene: Another chlorinated naphthalene derivative that also binds to AhR.
Naphthalene-2,7-disulfonic Acid: A related compound without the chlorine atoms, used in different industrial applications.
Properties
Molecular Formula |
C10H5Cl3O4S2 |
---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
3-chloronaphthalene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C10H5Cl3O4S2/c11-9-4-6-1-2-8(18(12,14)15)3-7(6)5-10(9)19(13,16)17/h1-5H |
InChI Key |
STTNPEPLLFOSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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